Product packaging for Pegaptanib sodium(Cat. No.:CAS No. 222716-86-1)

Pegaptanib sodium

Cat. No.: B1194691
CAS No.: 222716-86-1
M. Wt: 541.6 g/mol
InChI Key: WLCZTRVUXYALDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pegaptanib sodium is a pegylated RNA oligonucleotide aptamer that functions as a selective antagonist of the vascular endothelial growth factor isoform 165 (VEGF165) . As the first aptamer therapeutic approved for medical use and the first anti-angiogenic agent developed for ocular disease, it holds significant historical and ongoing research value . Its mechanism of action involves high-affinity binding (Kd = 50 pM) to the heparin-binding domain of VEGF165, the isoform considered primarily responsible for pathological ocular neovascularization and vascular permeability . This selective inhibition prevents VEGF165 from interacting with its VEGF receptors (VEGFR1 and VEGFR2), thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, increased vascular permeability, and new blood vessel growth . The aptamer is chemically modified with 2'-fluoro pyrimidines and 2'-O-methyl purines, and is conjugated to a 40 kDa polyethylene glycol (PEG) moiety, which enhances its stability in biological fluids and prolongs its residence time in the vitreous cavity . While its primary clinical application has been in treating neovascular age-related macular degeneration (AMD) via intravitreal injection, its utility in research extends to modeling anti-angiogenic therapy, studying the specific role of VEGF165 in various disease models, and investigating combination therapies . Pre-clinical and clinical studies have also explored its efficacy in diabetic macular edema (DME) and other retinal vascular disorders . This compound is offered for research applications to further the understanding of angiogenic pathways and for the development of novel therapeutic strategies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44N3O10P B1194691 Pegaptanib sodium CAS No. 222716-86-1

Properties

Key on ui mechanism of action

VEGF-A promotes angiogenesis. Patients with certain ocular conditions, such as the wet form of age related macular degeneration (AMD), have increased levels of VEGF-A. VEGF-A, in patients with wet AMD, also increases vascular permeability and inflammation in the eye, leading to progression of the condition. Pegaptanib is a pegylated oligonucleotide that selectively binds VEGF165, the isoform most responsible for VEGF-A's pathological action in wet AMD. This binding prevents VEGF165 from binding to its receptors, slowing or preventing further progression of wet AMD. Pegaptanib does not inhibit VEGF121, the physiological isoform.

CAS No.

222716-86-1

Molecular Formula

C22H44N3O10P

Molecular Weight

541.6 g/mol

IUPAC Name

7-[2,6-bis(2-methoxyethoxycarbonylamino)hexanoylamino]heptoxy-methylphosphinic acid

InChI

InChI=1S/C22H44N3O10P/c1-31-15-17-33-21(27)24-13-9-7-11-19(25-22(28)34-18-16-32-2)20(26)23-12-8-5-4-6-10-14-35-36(3,29)30/h19H,4-18H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)

InChI Key

WLCZTRVUXYALDD-UHFFFAOYSA-N

SMILES

COCCOC(=O)NCCCCC(C(=NCCCCCOP(=O)(C)O)[O-])NC(=O)OCCOC.[Na+]

Canonical SMILES

COCCOC(=O)NCCCCC(C(=O)NCCCCCCCOP(=O)(C)O)NC(=O)OCCOC

Origin of Product

United States

Molecular Architecture and Engineered Design of Pegaptanib Sodium

Aptamer Design Principles and Oligonucleotide Sequence Characteristics

Aptamers are short, single-stranded nucleic acid molecules (either RNA or DNA) that can fold into unique three-dimensional structures, enabling them to bind to specific target molecules with high affinity and specificity. nih.govthno.orgbjid.org.br The design of pegaptanib sodium is rooted in the principles of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, a method used to identify and isolate aptamers that bind to a desired target from a large, random library of sequences. entokey.comresearchgate.netnih.govpnas.org

Ribonucleic Acid (RNA) Aptamer Core Sequence (e.g., 28-mer)

The core of this compound is a 28-nucleotide-long RNA aptamer. biosearchtech.comfda.govpatsnap.com This specific sequence, 5′-CGG AAU CAG UGA AUG CUU AUA CAU CCG-3′, was identified through the SELEX process for its ability to bind with high affinity to the target protein. mdpi.com The sequence is crucial for the aptamer to fold into a precise three-dimensional conformation that allows it to recognize and bind to its target. nih.govfda.gov This aptamer was selected from a pool of candidates for its potent ability to inhibit VEGF-induced responses. researchgate.net

Specific Nucleotide Modifications for Enhanced Stability and Functionality

To be effective as a therapeutic agent, the RNA aptamer core of this compound required significant chemical modifications to enhance its stability in biological fluids and improve its pharmacokinetic profile. nih.govbiosearchtech.comtaylorandfrancis.com Unmodified RNA is rapidly degraded by nucleases present in the body. biosearchtech.commdpi.com The modifications in this compound are a key aspect of its design, ensuring its longevity and efficacy. biosearchtech.com

To protect against nuclease degradation, all the pyrimidine (B1678525) nucleotides (cytosine and uridine) in the pegaptanib sequence have been modified at the 2' position of the ribose sugar with a fluoro group (2'-F). biosearchtech.comnih.govresearchgate.net This modification not only increases the aptamer's resistance to nucleases but also enhances its thermal stability and helps maintain a rigid secondary structure, which can contribute to higher binding affinity. mdpi.comnih.gov The use of 2'-fluoro-pyrimidine modifications has been shown to significantly increase the half-life of RNA aptamers in serum. mdpi.com

To further protect the aptamer from degradation by exonucleases that act on the 3' end of nucleic acids, this compound incorporates a capping strategy. biosearchtech.commdpi.com This involves the addition of an inverted deoxythymidine (dT) nucleotide at the 3' terminus, connected via a 3'-3' linkage instead of the typical 3'-5' phosphodiester bond. biosearchtech.commdpi.comnih.gov This inverted nucleotide effectively blocks the action of 3' to 5' exonucleases. biosearchtech.com

Biosynthesis and Chemical Synthesis Methodologies of Pegaptanib Sodium

Oligonucleotide Synthesis Approaches

The oligonucleotide portion of Pegaptanib sodium is a 28-nucleotide ribonucleic acid (RNA) aptamer. nih.govamdbook.orgeuropa.eu Its synthesis involves precise chemical modifications to enhance stability and binding affinity.

The primary method for synthesizing the oligonucleotide component of this compound is solid-phase phosphoramidite (B1245037) chemistry. researchgate.netmdpi.comnih.gov This automated, iterative process builds the oligonucleotide chain in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). researchgate.netmdpi.comnih.govresearchgate.net Each synthesis cycle involves four main steps:

Detritylation : Removal of the 5'-hydroxyl protecting group (e.g., 4,4'-dimethoxytrityl, DMTr) from the growing oligonucleotide chain, preparing it for the next nucleotide addition. mdpi.comnih.gov

Coupling : Reaction of an activated nucleoside phosphoramidite monomer with the deprotected 5'-hydroxyl group on the solid-support-bound nucleoside, forming a phosphite (B83602) triester linkage. mdpi.comnih.gov A large excess of phosphoramidite and an activator (e.g., tetrazole) are used. mdpi.com

Capping : Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of undesired truncated sequences in subsequent cycles, thereby improving the purity of the final product. mdpi.comnih.gov

Oxidation : Conversion of the newly formed phosphite triester linkage to a more stable phosphotriester linkage, typically using an iodine solution. mdpi.comnih.gov

This cycle is repeated for each nucleotide addition until the full 28-nucleotide sequence is assembled. mdpi.com

A critical aspect of Pegaptanib's oligonucleotide structure is the incorporation of chemical modifications to enhance its stability against nuclease degradation and improve target binding. These modifications include:

2'-Fluoro Pyrimidines : All pyrimidine (B1678525) bases (cytosine and uridine) in Pegaptanib feature a 2'-fluoro modification on the ribose sugar. biosearchtech.com

2'-O-Methyl Purines : Almost all purine (B94841) bases (adenine and guanine) incorporate a 2'-O-methyl group on the ribose sugar. biosearchtech.com

3'-End Capping : The 3'-terminus is capped with an inverted deoxy-thymidine, forming a 3'-3' linkage to the preceding nucleotide, which further protects the molecule from 3' to 5' exonuclease attack. researchgate.netbiosearchtech.com

These 2'-modifications favor a puckered conformation of the ribose ring, which enhances the RNA-like structure's stability, improves binding to the target, and significantly increases resistance to nucleases. biosearchtech.com

The discovery and optimization of aptamers like this compound were largely facilitated by the Systematic Evolution of Ligands by EXponential enrichment (SELEX) technique. nih.govjenabioscience.comnih.gov This in vitro selection process involves multiple rounds of:

Library Incubation : A diverse library of RNA molecules, often containing chemically modified nucleotides, is incubated with the target molecule (VEGF165). jenabioscience.comuga.edu

Separation : Weakly binding or non-binding sequences are removed, while high-affinity binders are retained. uga.edu

Amplification : The selected sequences are amplified using reverse-transcriptase polymerase chain reaction (RT-PCR) to generate double-stranded DNA, followed by in vitro transcription to produce new RNA pools for subsequent selection rounds. nih.govamdbook.orguga.edu

The challenge with enzymatic synthesis of modified RNA oligonucleotides lies in the ability of polymerase enzymes to incorporate modified nucleoside triphosphates. While some modified nucleotides are tolerated by commercially available DNA or RNA polymerases, others may require the use of mutant polymerases specifically engineered to accept a broader range of modified nucleosides. jenabioscience.comnih.govfrontiersin.org Post-SELEX chemical modification is also employed to introduce specific alterations to the aptamer structure after initial selection with more enzymatically compatible modifications. nih.gov

Pegylation Reaction Chemistry and Optimization

This compound is characterized by the covalent attachment of two branched 20 kilodalton (kDa) polyethylene (B3416737) glycol (PEG) moieties to its oligonucleotide core. nih.govamdbook.orgbiosearchtech.com This pegylation significantly increases the drug's molecular weight to approximately 50 kDa, which is crucial for improving its pharmacokinetic properties, such as prolonging its half-life in the vitreous and reducing rapid renal clearance. biosearchtech.comgenome.jp36.112.18scielo.br

The pegylation of Pegaptanib is achieved through a site-specific conjugation. The two 20 kDa monomethoxy PEG units are covalently attached to the 5'-terminus of the 28-nucleotide oligonucleotide. This attachment occurs via a pentylamino linker, which is then connected to a lysine (B10760008) residue. The PEG units are subsequently conjugated to the two amino groups of this lysine residue, forming carbamate (B1207046) bonds. europa.euconicet.gov.ar This targeted approach ensures a consistent product and helps to maintain the aptamer's binding affinity to VEGF165. conicet.gov.ar

Optimizing the reaction conditions for pegylation is critical to achieve high yields of the desired site-specific conjugate and minimize heterogeneity. General factors that influence pegylation reactions include:

Selection of PEG Modifier : The choice of PEG derivative (e.g., activated PEG with specific functional groups like aldehydes, esters, or maleimide) is crucial for directing site-specific modifications. nih.govfrontiersin.org

Molar Ratio : The molar ratio between the PEG derivative and the oligonucleotide influences the degree of pegylation (e.g., mono-pegylation vs. multi-pegylation). nih.govscielo.br

Temperature : Reaction temperature affects reaction kinetics and can influence the selectivity and rate of conjugation. nih.govscielo.br

pH : The pH of the reaction environment is particularly important for controlling the reactivity of different nucleophilic groups (e.g., amino groups of lysine residues vs. N-terminal alpha-amino groups), thereby enabling site-specific conjugation. conicet.gov.arnih.govscielo.br

Reaction Time : Reaction duration impacts the completeness of the conjugation and can also influence product heterogeneity. nih.govscielo.br

While these general principles apply to pegylation processes, specific detailed reaction condition parameters (e.g., precise temperature, pH, and reaction time) for the industrial-scale synthesis and optimization of this compound's pegylation are typically proprietary and not extensively disclosed in publicly available research findings.

Purification and Isolation Techniques for Research-Grade this compound

Following synthesis and pegylation, rigorous purification and isolation techniques are essential to obtain high-purity, research-grade this compound. These processes are critical for removing impurities such as unreacted starting materials, truncated oligonucleotide sequences, and heterogeneous pegylation products.

Key techniques employed for the purification and isolation of therapeutic oligonucleotides like this compound include:

High-Performance Liquid Chromatography (HPLC) : HPLC is routinely used for both analytical purposes (e.g., assessing content and purity) and preparative scale purification. researchgate.net

Reversed-Phase Chromatography (RPC) : RPC is a powerful preparative method often used for oligonucleotide purification, separating compounds based on their hydrophobicity. mdpi.com

Anion-Exchange Chromatography (AEX) : Given the polyanionic nature of oligonucleotides, AEX chromatography is a well-established and widely used method for their purification, separating molecules based on charge. mdpi.com

Solid-Phase Extraction (SPE) : SPE cartridges can also be utilized for purification, mimicking the principles of reversed-phase chromatography. mdpi.com

After the solid-phase synthesis, the oligonucleotide is typically deprotected and cleaved from the solid support before purification. mdpi.comnih.govnih.gov The choice and sequence of purification steps are optimized to achieve the required purity and yield for research and clinical applications.

Chromatographic Separation Methods (e.g., HPLC, Ion Exchange Chromatography)

Chromatographic separation methods are indispensable in the purification and analysis of this compound, ensuring high purity and reproducibility critical for therapeutic applications. patsnap.comgsconlinepress.com

High-Performance Liquid Chromatography (HPLC): HPLC is a key purification and analytical tool for chemically synthesized aptamers like this compound. patsnap.com It is instrumental in maintaining high purity and reproducibility during synthesis and downstream processing. patsnap.com For instance, a validated HPLC-UV method has been utilized to determine plasma concentrations of pegaptanib. pmda.go.jp HPLC methods are widely used for the analysis and purification of various pharmaceutical compounds, including oligonucleotides, by separating components based on their physicochemical properties. escholarship.orggoogle.comlongdom.orgscienceasia.org

Ion Exchange Chromatography (IEX): Ion exchange chromatography is a widely employed method for separating biomolecules, including nucleic acids and proteins, based on their net charge. gsconlinepress.comsinobiological.comlibretexts.orglcms.cz It operates on the principle of electrostatic interactions between charged molecules and an oppositely charged stationary phase. gsconlinepress.comsinobiological.com Given that this compound is a polyanionic molecule due to its phosphodiester backbone, IEX is a suitable technique for its purification. nih.gov

IEX is a mild, non-denaturing technique that does not typically require organic solvents, making it suitable for sensitive biomolecules. lcms.cz It is commonly applied in biopurification and downstream processing platforms. gsconlinepress.comsinobiological.com For pegylated products, including pegaptanib, novel methods using ion exchange chromatography have been developed to purify PEGylated proteins by loading high concentrations (e.g., at least 6 grams/liter) onto the chromatography matrix, leading to higher yields of the pure product. google.com This technique is effective in separating the desired PEGylated target from impurities such as unreacted PEG, unreacted native protein, and other process-related contaminants. google.com

While Reverse Phase HPLC (RP-HPLC) is also a powerful preparative method for oligonucleotides, Anion Exchange Chromatography (AEX), a type of IEX, often prevails in large-scale manufacturing processes for therapeutic oligonucleotides. acs.org

Filtration and Concentration Protocols

Filtration and concentration are essential steps in the purification and formulation of pharmaceutical compounds, including this compound, although specific detailed protocols for pegaptanib itself are not extensively detailed in general literature.

Filtration: Filtration protocols are generally employed to remove particulate matter, aggregates, and microbial contaminants from solutions. For chromatographic applications, the mobile phase is typically filtered through a 0.45 µm membrane filter and degassed prior to use to ensure column integrity and optimal separation performance. longdom.orgscienceasia.org Similar filtration steps would be applied to pegaptanib solutions at various stages of purification and before final formulation to ensure sterility and remove insoluble impurities.

Concentration: Concentration steps are often necessary to reduce solution volumes, increase product purity, and prepare the material for subsequent purification steps or final formulation. For instance, concentrating the PEGylated protein solution before loading it onto an ion exchange chromatography matrix has been shown to be beneficial for improving purification yields. google.com Common methods for concentrating biomolecules include ultrafiltration, which selectively retains larger molecules while allowing smaller molecules and solvent to pass through a semi-permeable membrane. Evaporation or lyophilization (freeze-drying) may also be used, particularly for final product isolation, as indicated by the mention of a freeze-drying step in the manufacturing process of this compound. pmda.go.jp

Process Development and Scale-Up Considerations in Research Production

Process development and scale-up for this compound, as with other therapeutic aptamers, involve several critical considerations to ensure efficient, cost-effective, and consistent production.

Scalability and Reproducibility: Chemical synthesis, particularly solid-phase synthesis, offers inherent advantages for scalability and batch-to-batch consistency compared to biological production methods like those for antibodies. nih.govnih.govaptamergroup.com However, for large-scale production, maintaining high purity and reproducibility during synthesis and downstream processing remains technically demanding and costly. patsnap.com Standardizing these processes is crucial for achieving clinical-grade manufacturing. patsnap.com

Cost-Effectiveness: For any technology to be commercially viable, the production cost must be competitive. neoaptamers.com Aptamers generally offer a simpler and cheaper production process compared to antibodies, contributing to reduced costs. nih.govnih.gov

Purity and Impurity Control: Rigorous control over impurities is vital. This includes detecting and measuring both process-related impurities and degradation products. hres.ca Analytical procedures, such as HPLC, are validated for in-process and release testing to ensure the quality of the drug substance. hres.ca The presence of modified nucleotides and PEGylation adds complexity to the purification process, requiring robust methods to separate the desired product from unreacted starting materials, truncated sequences, and other by-products. google.com

Stability and Modifications: The incorporation of modified nucleotides (e.g., 2'-fluoropyrimidines, 2'-methoxypurines) and pegylation are critical design elements that enhance the metabolic stability and prolong the in vivo half-life of pegaptanib. nih.govpatsnap.comamdbook.orgentokey.comnih.govfda.gov Process development must ensure that these modifications are consistently incorporated and that the final product maintains its structural integrity and biological activity throughout its shelf life. fda.govhres.ca

Regulatory and Quality Assurance: As aptamer-based products advance, standardized regulatory guidelines for manufacturing, stability, and safety become increasingly important. patsnap.com Quality control and quality assurance during manufacture are paramount, especially for achieving the high purity (e.g., over 99% for medicinal applications) required for therapeutic products. gsconlinepress.com

The development of high-throughput synthesis and purification methods, including advanced HPLC techniques, has been instrumental in enabling the scaling of RNA aptamer production for preclinical and clinical studies. patsnap.com The ability to produce aptamers with excellent batch consistency and simple scalability through established chemistries makes them attractive for large-scale research and commercial production. aptamergroup.com

Mechanistic Research on Molecular Target Recognition and Binding

Binding Affinity and Selectivity Studies for Vascular Endothelial Growth Factor A (VEGF-A) Isoforms

Pegaptanib sodium's therapeutic efficacy is underpinned by its remarkable specificity for a particular isoform of VEGF-A. bjcardio.co.uk This selectivity is crucial as it targets the primary driver of pathological neovascularization while potentially sparing other isoforms that may have physiological roles. bjcardio.co.ukresearchgate.net

Selective Binding to VEGF165 Isoform

This compound is an RNA aptamer specifically designed to bind to the 165-amino acid isoform of VEGF-A (VEGF165). researchgate.netnih.gov This isoform is considered the principal contributor to pathological ocular neovascularization and vascular permeability. bjcardio.co.ukresearchgate.netretinalphysician.com The aptamer's unique three-dimensional structure allows it to bind with high specificity and affinity to extracellular VEGF165. bjcardio.co.uknih.goventokey.com This selective binding has been demonstrated to be as effective as pan-VEGF inhibition in suppressing pathological neovascularization in animal models, while not affecting the normal vasculature. bjcardio.co.uk

Absence of Significant Binding to VEGF121 or Other VEGF-Related Proteins (e.g., VEGF-B, VEGF-C, PlGF)

A key feature of this compound is its lack of significant binding to other VEGF isoforms and related proteins. It does not bind to VEGF121, a smaller, freely diffusible isoform that lacks the heparin-binding domain. entokey.comarvojournals.org Furthermore, studies have shown that the VEGF aptamer does not bind to other members of the VEGF family, such as VEGF-B, VEGF-C, or Placental Growth Factor (PlGF). arvojournals.orgmdpi.com This high degree of selectivity is attributed to its specific interaction with a domain unique to VEGF165 and larger isoforms. entokey.comreviewofophthalmology.com

Molecular Interaction Analysis with VEGF-A

The precise interaction between this compound and VEGF-A has been a subject of detailed molecular investigation, revealing the specific domains and the kinetics that govern this high-affinity binding.

Identification of Binding Domains (e.g., heparin-binding domain, cysteine-137)

The selectivity of pegaptanib for VEGF165 stems from its interaction with the heparin-binding domain of the growth factor. entokey.comnih.govnih.gov This domain is present in VEGF165 but absent in the smaller VEGF121 isoform. entokey.comentokey.com More specifically, research has identified a crucial interaction between the aptamer and cysteine-137 within the 55-amino-acid heparin-binding domain of VEGF165. researchgate.netentokey.com This specific molecular contact is a primary determinant of pegaptanib's targeted action.

Kinetic and Equilibrium Binding Studies (e.g., K_d values, association/dissociation rates)

Kinetic and equilibrium binding studies have quantified the high affinity of pegaptanib for its target. The equilibrium dissociation constant (K_d), a measure of binding affinity where a lower value indicates a stronger interaction, has been determined for the VEGF aptamer's binding to VEGF165.

Interactive Data Table: Binding Affinity of Pegaptanib to VEGF Isoforms

Ligand Binding Affinity (K_d) Method Reference
VEGF165 ~50 pM Not Specified nih.gov
VEGF165 70 to 100 pM Modified Filter Binding Assay arvojournals.org
VEGF121 No Binding Modified Filter Binding Assay arvojournals.org
VEGF188 Less Efficient Binding Far-Western Analysis arvojournals.org
VEGF-B167 No Binding Modified Filter Binding Assay arvojournals.org
VEGF-C No Binding Modified Filter Binding Assay arvojournals.org
PlGF No Binding Modified Filter Binding Assay arvojournals.org

Cellular and Biochemical Impact on Receptor Binding and Downstream Signaling Pathways

By binding to VEGF165, this compound effectively prevents the growth factor from interacting with its cellular receptors, thereby inhibiting the downstream signaling cascades that lead to angiogenesis and increased vascular permeability. nih.govretinalphysician.comnih.gov

Pegaptanib has been shown to potently inhibit the binding of VEGF165 to all three of its high-affinity receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR), and neuropilin-1 (Npn-1). arvojournals.orgarvojournals.orgnih.gov This blockade of receptor binding directly translates to the inhibition of VEGF165-mediated cellular responses. In cultured human umbilical vein endothelial cells (HUVECs), pegaptanib inhibited signal transduction, calcium mobilization, and cell proliferation induced by VEGF165. nih.gov Furthermore, it has been demonstrated to significantly reduce the induction of tissue factor expression, a marker for the VEGF-A signaling pathway, with a low nanomolar IC50 concentration. arvojournals.org This inhibition of downstream signaling ultimately mitigates the pathological effects of excessive VEGF165, such as increased vascular leakage and the formation of new blood vessels. nih.govnih.gov

Inhibition of VEGF₁₆₅-VEGFR1/VEGFR2 Interaction

This compound's primary mechanism of action is the inhibition of VEGF₁₆₅ binding to its cognate receptors, VEGFR-1 (also known as Flt-1) and VEGFR-2 (also known as KDR/Flk-1). arvojournals.orgpnas.org By binding to the heparin-binding domain of VEGF₁₆₅, pegaptanib effectively blocks the interaction between the growth factor and its receptors on the surface of endothelial cells. pnas.orgarvojournals.org This prevents the activation of the signaling cascade that leads to angiogenesis. drugbank.compnas.org

Internal data from Bausch & Lomb indicates that pegaptanib can effectively inhibit VEGF₁₆₅ binding to VEGFR-1, VEGFR-2, and the co-receptor Neuropilin-1 (NRP1), with specific IC₅₀ values demonstrating its potency. researchgate.net The inhibition of VEGF₁₆₅'s interaction with its receptors has been shown to be highly specific, as pegaptanib does not bind to other VEGF isoforms like VEGF₁₂₁. drugbank.comnih.gov This selectivity is attributed to the fact that pegaptanib targets the heparin-binding domain, which is present in VEGF₁₆₅ but absent in VEGF₁₂₁. arvojournals.org

Target ReceptorPegaptanib IC₅₀ (nM)Reference
VEGFR-10.47 researchgate.net
VEGFR-21.10 researchgate.net
Neuropilin-1 (NRP1)0.23 researchgate.net

This table presents the half-maximal inhibitory concentration (IC₅₀) of pegaptanib for VEGF₁₆₅ binding to its receptors, based on internal data from Bausch & Lomb.

Modulation of Cellular Angiogenesis and Permeability in In Vitro Systems

The inhibitory effect of this compound on VEGF₁₆₅-receptor binding translates to a significant modulation of cellular processes critical to angiogenesis and vascular permeability in laboratory settings.

Inhibition of Endothelial Cell Proliferation: Preclinical studies have demonstrated that pegaptanib inhibits VEGF₁₆₅-induced proliferation of endothelial cells in culture. entokey.com This anti-proliferative effect is specific to VEGF₁₆₅, as pegaptanib does not affect cell proliferation in response to VEGF₁₂₁. nih.goventokey.com

Reduction of Vascular Permeability: Pegaptanib has been shown to dramatically inhibit the increase in vascular permeability induced by VEGF₁₆₅. entokey.com In an in-vitro study using human retinal pigment epithelium (RPE) cells, VEGF₁₆₅ was found to significantly decrease transepithelial electrical resistance (TEER), an indicator of increased paracellular permeability. nih.gov Co-administration of pegaptanib with VEGF₁₆₅ prevented this change in TEER. nih.gov However, both VEGF isoforms and pegaptanib itself were observed to increase the permeability to larger molecules like 4 kDa fluorescein (B123965) dextran. nih.gov

Inhibition of Tube Formation: In-vitro models of angiogenesis, such as the tube formation assay using human umbilical vein endothelial cells (HUVECs), have shown that pegaptanib can inhibit the formation of capillary-like structures induced by VEGF. researchgate.net

In Vitro AssayEffect of this compoundKey FindingsReference
Endothelial Cell ProliferationInhibitionSpecifically inhibits VEGF₁₆₅-induced proliferation. entokey.com
Vascular Permeability (TEER)Inhibition of VEGF₁₆₅ effectPrevents the decrease in TEER caused by VEGF₁₆₅. nih.gov
Vascular Permeability (4 kDa FD)Increased permeabilityIncreased permeability to larger molecules was observed. nih.gov
Tube FormationInhibitionInhibits VEGF-induced formation of capillary-like structures. researchgate.net

This table summarizes the observed effects of this compound in various in-vitro assays related to angiogenesis and vascular permeability.

Comparative Mechanistic Analysis with Other Anti-VEGF Agents

The therapeutic landscape for ocular neovascular diseases includes several anti-VEGF agents, each with a distinct mechanism of action. A comparison of pegaptanib with antibody-based therapies like bevacizumab and ranibizumab (B1194657) highlights key differences in their molecular targets and scope of inhibition.

Unlike pegaptanib, which is a selective inhibitor of VEGF₁₆₅, bevacizumab and ranibizumab are pan-VEGF inhibitors, meaning they bind to and neutralize all isoforms of VEGF-A. thno.orgmdpi.com Bevacizumab is a full-length monoclonal antibody, while ranibizumab is a smaller antibody fragment (Fab). mdpi.comnih.gov

This difference in selectivity has mechanistic implications. While pegaptanib's targeted approach spares other VEGF isoforms, which may have physiological roles, bevacizumab and ranibizumab provide a broader blockade of VEGF signaling. nih.govarvojournals.org Some studies suggest that the broader inhibition by ranibizumab and bevacizumab may lead to greater efficacy in neutralizing VEGF in certain in-vitro systems. nih.gov For instance, at clinically relevant doses, bevacizumab and ranibizumab were found to completely neutralize VEGF for 6 hours in a porcine organ culture system, whereas pegaptanib showed no effect in the same system. nih.gov

AgentTypeTargetMechanism of ActionReference
This compound RNA AptamerVEGF₁₆₅Binds to the heparin-binding domain of VEGF₁₆₅, preventing its interaction with VEGFR-1 and VEGFR-2. europa.euarvojournals.org
Bevacizumab Monoclonal AntibodyAll VEGF-A isoformsBinds to all isoforms of VEGF-A, preventing their interaction with VEGF receptors. thno.orgmdpi.com
Ranibizumab Monoclonal Antibody Fragment (Fab)All VEGF-A isoformsBinds to all isoforms of VEGF-A, preventing their interaction with VEGF receptors. thno.orgmdpi.com

This table provides a comparative overview of the mechanistic characteristics of this compound, bevacizumab, and ranibizumab.

Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations

Absorption and Distribution Studies in In Vitro and Animal Models

Preclinical investigations have demonstrated that following intravitreal administration, pegaptanib is slowly absorbed from the eye into the systemic circulation. europa.eu This slow absorption from the eye is the rate-limiting step in the disposition of the compound in animals. europa.eufda.gov

Ocular Tissue Distribution (e.g., vitreous fluid, retina, aqueous fluid)

Studies using radiolabeled pegaptanib in rabbits have provided detailed insights into its distribution within the eye. Twenty-four hours after intravitreal administration, radioactivity was primarily found in the vitreous humor, retina, and aqueous humor. europa.eueuropa.eupom.go.id This indicates that the drug distributes to the key tissues involved in ocular neovascular diseases.

In rhesus monkeys, intravitreal injection of pegaptanib resulted in a dose-dependent concentration in the vitreous humor, with a terminal half-life of approximately 90 to 100 hours. nih.govretinalphysician.comentokey.com Notably, the compound remained biologically active in the vitreous humor for at least 28 days after a single injection. nih.govamdbook.org A study in rabbits receiving a 0.5 mg intravitreal dose showed initial vitreous concentrations of 350 µg/mL, which decreased to 1.7 µg/mL by day 28. entokey.com

Ocular Pharmacokinetics of Pegaptanib in Animal Models
Animal ModelKey FindingReference
Rabbits24 hours post-injection, radioactivity was mainly in vitreous humor, retina, and aqueous humor. europa.eueuropa.eupom.go.id
Rhesus MonkeysVitreous terminal half-life of 90-100 hours. nih.govretinalphysician.com
Rhesus MonkeysRemained fully active in the vitreous for at least 28 days post-injection. nih.govamdbook.org
RabbitsAfter a 0.5 mg dose, vitreous concentration dropped from 350 µg/mL initially to 1.7 µg/mL by day 28. entokey.com

Systemic Exposure and Bioavailability in Animal Models (e.g., rhesus monkeys, rabbits)

Following intravitreal administration in animal models, pegaptanib is slowly absorbed into the systemic circulation, leading to low plasma concentrations. europa.eu In animals that received doses up to 0.5 mg per eye, plasma concentrations were found to be only 0.03% to 0.15% of those in the vitreous humor. europa.eupom.go.id

Pharmacokinetic studies in rhesus monkeys determined that after intravenous administration, the elimination half-life was 9.3 hours. entokey.commdpi.com After intravitreal injection, the apparent plasma half-life was significantly longer, at around 94-100 hours, which supports the concept that clearance from the eye is the rate-limiting step for systemic exposure. entokey.commdpi.comentokey.com The absolute systemic bioavailability following intravitreal administration is high, estimated to be between 70% and 100% in rabbits, dogs, and monkeys. europa.eupom.go.idhres.ca

After intravenous administration in various species including mice, rats, rabbits, dogs, and monkeys, pegaptanib primarily distributes within the plasma volume and does not extensively move into peripheral tissues. europa.eueuropa.eupom.go.id Outside of the eye, the highest concentrations of the drug were found in the kidney. europa.eupom.go.idfda.gov

Systemic Pharmacokinetic Parameters of Pegaptanib in Animal Models
Animal ModelAdministration RouteParameterValueReference
Rhesus MonkeysIntravenousElimination Half-Life9.3 hours entokey.commdpi.com
Rhesus MonkeysIntravitrealApparent Plasma Half-Life~94-100 hours entokey.commdpi.comentokey.com
Rabbits, Dogs, MonkeysIntravitrealAbsolute Bioavailability70-100% europa.euhres.ca
RabbitsIntravitrealApparent Plasma Half-Life~4 days hres.ca

Placental Transfer Studies in Animal Models (e.g., mice)

Reproductive toxicity studies in mice have shown that pegaptanib can cross the placenta. fda.goveuropa.eudrugbank.com Following intravenous administration to pregnant mice, pegaptanib was detected in the amniotic fluid. pmda.go.jp However, the concentration was very low, representing approximately 0.05% of the maternal plasma levels. europa.euhres.ca In these studies, intravenous doses up to 40 mg/kg/day produced no evidence of maternal toxicity, teratogenicity, or fetal mortality. europa.eupom.go.id

Metabolic Pathways and Nuclease Degradation in Biological Matrices (Pre-clinical)

Preclinical data indicate that pegaptanib, being an oligonucleotide, is metabolized by nucleases. fda.goveuropa.eudrugbank.com This process is different from the cytochrome P450 system that metabolizes many small-molecule drugs. fda.gov

Role of Endo- and Exonucleases in Metabolism

Pegaptanib is subject to degradation by both endonucleases (which cleave the molecule internally) and exonucleases (which cleave nucleotides from the ends). fda.goveuropa.eupom.go.iddrugbank.comingentaconnect.com The chemical structure of pegaptanib includes modifications to the RNA sugar backbone specifically to increase its resistance to these endogenous nucleases. amdbook.orgnih.gov Additionally, the conjugation of polyethylene (B3416737) glycol (PEG) to the 5' end of the aptamer serves to protect the molecule from degradation by metabolic enzymes. biosearchtech.commdpi.com Capping the 3' end can also enhance stability by blocking the action of 3' to 5' exonucleases. biosearchtech.com

Stability in Plasma and Other Biological Fluids (e.g., vitreous humor)

The structural modifications and PEGylation of pegaptanib contribute significantly to its stability and prolonged residence time in biological fluids. The addition of PEG moieties increases the drug's half-life in the vitreous. nih.govamdbook.orgnih.gov In rhesus monkeys, pegaptanib was found to be fully active in the vitreous for at least 28 days following injection. nih.govretinalphysician.com In rabbits, studies identified a metabolite, 2'-fluorouridine, in both plasma and urine after administration of radiolabeled pegaptanib, confirming that the compound undergoes nuclease-mediated metabolism. europa.eueuropa.eupom.go.id The parent drug and its metabolites are eliminated primarily through the urine. fda.goveuropa.eupom.go.id

Elimination Kinetics in Pre-clinical Systems

The elimination kinetics of pegaptanib sodium have been investigated in several preclinical models to understand its clearance from the body and its duration of action within the eye.

Half-Life Determination in Animal Models

The half-life of pegaptanib has been determined in several animal models, providing insights into its duration of action. Following intravitreal administration in rhesus monkeys, pegaptanib exhibited a half-life of approximately 90 to 100 hours, or about 4 days. dovepress.com Another study in monkeys reported a mean intravitreal half-life of 94 hours. ingentaconnect.comentokey.com After intravenous administration in the same species, the mean plasma half-life was found to be 9.3 hours, suggesting that clearance from the eye is the rate-limiting factor for its systemic presence. entokey.com Despite this, the aptamer remained fully active in the eye for at least 28 days after injection in monkeys. dovepress.comentokey.com

Table 1: Half-Life of Pegaptanib in Animal Models

Animal ModelRoute of AdministrationHalf-LifeReference
Rhesus MonkeyIntravitreal90-100 hours dovepress.com
Rhesus MonkeyIntravitreal94 hours ingentaconnect.comentokey.com
Rhesus MonkeyIntravenous9.3 hours entokey.com

Pre-clinical Pharmacodynamic Characterization of Target Engagement and Biological Activity

The pharmacodynamic properties of pegaptanib have been thoroughly characterized in preclinical studies, focusing on its ability to engage its target, VEGF165, and produce a biological response.

Inhibition of VEGF165-Induced Cellular Proliferation in vitro

In vitro studies have consistently demonstrated that pegaptanib selectively inhibits cellular proliferation induced by VEGF165. nih.goventokey.comnih.gov Pegaptanib was shown to block the binding of VEGF165 to its receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to cell proliferation. entokey.comnih.gov In studies using human umbilical vein endothelial cells (HUVECs), pegaptanib effectively inhibited VEGF165-mediated cell proliferation, with an IC50 (half maximal inhibitory concentration) ranging from 0.43 to 2.90 nmol/L. pmda.go.jp This inhibitory effect was comparable to that of anti-VEGF monoclonal antibodies. nih.gov Notably, pegaptanib does not affect cellular responses induced by VEGF121, highlighting its specificity for the pathogenic VEGF165 isoform. nih.goventokey.com One study noted that pegaptanib reduced pig choroidal endothelial cell proliferation by 35.1%. ingentaconnect.com

Suppression of Pathological Neovascularization in Animal Models

Preclinical studies in various animal models of ocular disease have confirmed the ability of pegaptanib to suppress pathological neovascularization. nih.govbjcardio.co.ukretinalphysician.com In a rat model, pegaptanib inhibited corneal angiogenesis by 65%. dovepress.com In a murine model of retinopathy of prematurity, it also effectively inhibited retinal neovascularization. dovepress.com The inhibition of VEGF164, the rodent equivalent of human VEGF165, was shown to be sufficient for suppressing this abnormal blood vessel growth. rxlist.comfda.gov Importantly, while pegaptanib effectively suppressed pathological neovascularization, it did not appear to affect the normal, physiological vasculature. bjcardio.co.ukresearchgate.net This selective action is attributed to its specific targeting of the VEGF165 isoform, which is primarily implicated in pathological angiogenesis. bjcardio.co.ukresearchgate.net

Effects on Vascular Permeability in Experimental Animal Systems

Pegaptanib has been shown to effectively reduce vascular permeability, a key pathological feature in many ocular diseases. dovepress.comnih.gov In a guinea pig model, pegaptanib almost completely blocked VEGF-mediated vascular leakage. dovepress.com Furthermore, in diabetic rats, pegaptanib significantly suppressed vascular leakage and the breakdown of the blood-retinal barrier. dovepress.comnih.goventokey.com This effect is a direct consequence of its ability to bind and neutralize VEGF165, a potent inducer of vascular permeability. researchgate.net

Advanced Analytical and Characterization Techniques for Pegaptanib Sodium Research

Chromatographic Methodologies for Purity and Quantification

Chromatography is a cornerstone for assessing the purity, content, and molecular homogeneity of pegaptanib sodium. High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are particularly vital in its analysis.

High-Performance Liquid Chromatography (HPLC) for Drug Content and Impurity Profiling

HPLC is extensively used for the quantitative analysis of this compound and for the detection and profiling of process-related impurities and degradation products. youtube.com Given that pegaptanib is an ionic oligonucleotide, ion-pair reversed-phase HPLC (IP-RPLC) and anion-exchange chromatography are effective methods for its separation and analysis. arvojournals.orgchromatographyonline.com IP-RPLC is often preferred for oligonucleotide analysis due to its high kinetic performance and compatibility with mass spectrometry. chromatographyonline.com The technique involves adding an ion-pair reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention on a reversed-phase column. itwreagents.com

Regulatory submissions for this compound include validated HPLC-UV methods for determining its concentration in plasma, with lower limits of quantification reported in the range of 0.025-0.21 μg/mL. pmda.go.jp Specifications for the drug substance also mandate HPLC for purity analysis to control for related substances and impurities. pmda.go.jp Research studies have detailed specific chromatographic conditions for analyzing the purity of this compound. arvojournals.org

Table 1: Example HPLC Methods for this compound Analysis

ParameterAnion-Exchange HPLC arvojournals.orgReversed-Phase HPLC arvojournals.org
Column Dionex DNA Pac PA-100 (4.6 x 250 mm)Information not specified
Mobile Phase A 1% Acetonitrile, 10 mM Tris (pH 8)Aqueous solution of triethylammonium (B8662869) acetate
Mobile Phase B 1% Acetonitrile, 10 mM Tris, 1 M Ammonium Chloride (pH 8)100% Acetonitrile
Gradient 5%–70% B in 40 minutes5%–70% B in 40 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 80°CInformation not specified
Detection UV at 260 nmInformation not specified

Size Exclusion Chromatography for Molecular Size Homogeneity

Size exclusion chromatography (SEC) is a critical technique for characterizing large biomolecules and their conjugates, such as pegaptanib. google.com It separates molecules based on their hydrodynamic size, making it ideal for assessing the molecular size homogeneity and polydispersity of the pegylated aptamer. ijrpc.comnih.gov The method is crucial for monitoring the aggregation state and ensuring the correct size attributes of the conjugate, which can influence its in vivo half-life. google.com

While SEC is widely used, it can face challenges with low resolution in oligonucleotide analysis, necessitating optimization of the stationary phase pore size based on the analyte's dimensions. nih.gov For large PEG-protein conjugates, which share structural similarities with pegaptanib, robust SEC methods have been developed to resolve and quantify a wide range of size variants, from monomers to high molecular weight aggregates. google.com

Table 2: Representative SEC Method Parameters for PEG-Conjugate Analysis google.com

ParameterCondition
Column TSKgel G3000SWxl, 7.8 mm x 30 cm (or similar)
Mobile Phase 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2 with 10% Isopropyl Alcohol
Flow Rate 0.5 mL/min
Mode Isocratic
Detection UV at 280 nm
Injection Volume 10 µL

Mass Spectrometry Applications for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound. It provides precise molecular weight data and is used to identify and quantify metabolites.

MALDI-TOF Mass Spectrometry for Molecular Weight Confirmation

The analysis involves co-crystallizing the analyte with an energy-absorbing matrix on a target plate. researchgate.net A laser pulse desorbs and ionizes the sample, and the mass-to-charge ratio is determined by the time it takes for the ions to travel to the detector. pmda.go.jp For PEGylated compounds, specific matrices and cationizing agents are used to optimize ionization. researchgate.netresearchgate.net

Table 3: Typical MALDI-TOF MS Parameters for PEG-Conjugate Analysis researchgate.netresearchgate.net

ParameterCondition/Reagent
Instrument MALDI-TOF Mass Spectrometer (e.g., Bruker Autoflex Speed)
Matrix α-Cyano-4-hydroxycinnamic acid (CHCA)
Cationizing Agent Sodium Trifluoroacetate (NaTFA) or Sodium Chloride (NaCl)
Mode Reflector, Positive Ion Detection
Application Confirmation of molecular weight and assessment of polydispersity

LC-MS/MS for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. chromatographyonline.com This makes it a gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma and urine. chromatographyonline.comajpaonline.com

In the study of pegaptanib, a validated LC-MS/MS method was used to identify and quantify one of the nucleosides that may be formed from the aptamer portion, 2'-fluorouridine (2'-FU). pmda.go.jp This analysis demonstrated high sensitivity, with a lower limit of quantification of 75 pg/mL in plasma and 250 pg/mL in urine. pmda.go.jp Such studies are crucial for understanding the pharmacokinetic profile and breakdown processes of the oligonucleotide therapeutic. ajpaonline.com

Table 4: LC-MS/MS Application in Pegaptanib Metabolite Research pmda.go.jp

ParameterFinding/Methodology
Analyte 2'-fluorouridine (2'-FU), a potential metabolite of the pegaptanib aptamer
Technique HPLC-tandem mass spectrometry (LC-MS/MS)
Matrix Plasma, Urine
Lower Limit of Quantification (LLOQ) 75 pg/mL (in plasma)
Lower Limit of Quantification (LLOQ) 250 pg/mL (in urine)

Spectroscopic Characterization

The definitive structural confirmation of this compound utilizes a combination of spectroscopic methods. pmda.go.jp These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra are used to provide detailed information about the chemical environment of hydrogen atoms within the molecule, helping to confirm the structure of both the non-PEGylated oligonucleotide and the final pegaptanib substance. pmda.go.jp

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used as an identification test, measuring the absorption of UV light by the chromophores within the oligonucleotide structure to confirm its identity and concentration. youtube.compmda.go.jp

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure and folding of the aptamer, which is critical for its specific binding affinity to its target, VEGF₁₆₅. pmda.go.jp

Together, these spectroscopic analyses form part of a comprehensive characterization package that ensures the correct structure and conformation of the this compound drug substance. pmda.go.jp

Ultraviolet (UV) Spectroscopy for Concentration Determination

Ultraviolet (UV) spectroscopy is a fundamental technique used to determine the concentration of this compound in solution. This method relies on the principle that nucleic acids absorb UV light at a specific wavelength. For this compound, concentration is often determined by measuring its absorbance at 260 nm. arvojournals.org

A high-performance liquid chromatography (HPLC) system equipped with a UV detector is a common setup for this analysis. arvojournals.orgpmda.go.jp By creating a calibration curve with known concentrations of this compound and their corresponding absorbance values, researchers can accurately determine the concentration of unknown samples. arvojournals.org For instance, a calibration curve for this compound has been established in the range of 25 to 500 μg/mL. arvojournals.org This method is not only used for routine concentration checks but also plays a vital role in stability studies and in quantifying the drug content in formulations like microspheres. arvojournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. pmda.go.jp Both 1H-NMR and other NMR techniques are employed to confirm the structure of the non-PEGylated oligonucleotide portion as well as the final this compound drug substance. pmda.go.jp

Research has utilized NMR to probe the conformations of both the aptamer and the heparin-binding domain (HBD) of VEGF when they form a complex. nih.gov Comparisons of NMR spectra have revealed that the structural features of the smaller HBD-aptamer complex are preserved in the full-length VEGF-aptamer complex. nih.govribocentre.org Specifically, the imino proton spectra, which provide information on nucleic acid secondary structure, have been instrumental in these studies. nih.gov These analyses help to confirm the predicted secondary structure of pegaptanib and understand its interaction with its target. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is employed to investigate the secondary structure of this compound. pmda.go.jp This technique is sensitive to the chiral environment of the molecule and provides information about its three-dimensional conformation in solution.

CD spectra of pegaptanib, a single-stranded aptamer, have shown characteristic negative maxima at approximately 210 and 250 nm, and positive maxima at around 220 and 270 nm. jst.go.jp This spectral profile suggests the presence of an intramolecular stem-loop structure. jst.go.jp The stability of this secondary structure under various conditions, such as changes in temperature, pH, and salt concentration, has been investigated, demonstrating its thermodynamic stability and robustness under physiological conditions. pmda.go.jp

Bioanalytical Assays for Quantification in Research Samples

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and biodistribution studies. To this end, highly sensitive and specific bioanalytical assays have been developed.

Nucleic Acid Hybridization Assays

Nucleic acid hybridization assays are a key method for the quantification of this compound in biological samples. pmda.go.jp These assays leverage the principle of complementary base pairing. A labeled nucleic acid probe, which is complementary to a portion of the pegaptanib sequence, is used to detect and quantify the drug in a sample. biologyease.com This method has been validated for determining plasma concentrations of pegaptanib, with a lower limit of quantification reported at 8 ng/mL. pmda.go.jp

A specific type of this assay, the dual hybridization-RT PCR assay, has also been utilized. google.com In some methodologies, a biotinylated capture probe is used to extract pegaptanib from the sample, which is then quantified. tandfonline.com These hybridization-based techniques offer high sensitivity and are crucial for understanding the behavior of pegaptanib in vivo. arvojournals.orggoogle.com.pg

Quantitative Whole-Body Autoradiography (QWBA) for Distribution Studies

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to study the tissue distribution of radiolabeled this compound in preclinical animal models. pmda.go.jpcriver.com In these studies, a radiolabeled version of the compound, such as 14C-pegaptanib sodium, is administered to the animal. pmda.go.jp After a certain period, the animal is euthanized, and thin sections of the entire body are exposed to a phosphor imager or X-ray film. researchgate.netarvojournals.org

This technique provides a visual and quantitative map of the drug's distribution throughout the body. criver.com For pegaptanib, QWBA studies have been used to determine the concentration of radioactivity in various tissues, with lower limits of quantification around 0.4 to 0.5 nCi/g. pmda.go.jp These studies are critical for understanding where the drug distributes in the body and for assessing potential accumulation in specific organs. researchgate.net

Nucleotide Sequencing and Purity Assessment Methods

Ensuring the correct nucleotide sequence and high purity of this compound is paramount for its therapeutic function and safety.

The primary structure of the drug substance is confirmed through nucleotide base sequencing using both molecular biological methods and mass spectrometry for the analysis of the non-PEGylated oligonucleotide. pmda.go.jp

Purity is assessed using a combination of techniques, primarily High-Performance Liquid Chromatography (HPLC). arvojournals.org Both anion-exchange and reversed-phase HPLC methods are employed to determine the chromatographic purity of this compound. arvojournals.org These methods can separate the active pharmaceutical ingredient from impurities and degradation products. arvojournals.org For example, anion-exchange HPLC has been operated at 80°C with UV detection at 260 nm to analyze purity. arvojournals.org Additionally, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight and integrity of the compound. pmda.go.jp

Formulation Science and Advanced Delivery System Research for Enhanced Performance

Polymeric Nanoparticle and Microsphere Formulations

The development of sustained-release formulations for pegaptanib sodium primarily leverages biodegradable polymeric systems, notably microspheres, to achieve prolonged therapeutic levels within the ocular environment.

PLGA-Based Microsphere Systems for Sustained Release

Poly(lactic-co-glycolic acid) (PLGA) has emerged as a preferred polymer for encapsulating this compound due to its biocompatibility and tunable degradation properties, which allow for controlled drug release. Investigations have successfully formulated pegaptanib within PLGA-based microspheres for sustained intraocular delivery arvojournals.orgnih.govresearchgate.netwikipedia.orggoogle.com. The fabrication process of these PLGA microspheres yields well-defined particles characterized by smooth surfaces and a monolithic internal morphology arvojournals.org.

A critical aspect of these formulations is their high encapsulation efficiency and drug loading capacity. Studies have demonstrated excellent encapsulation efficiencies, often achieving 95% or greater, with high drug loadings ranging from 12% to 15% by weight within the polymer matrix arvojournals.orggoogle.com. This high loading capacity is crucial for delivering sufficient therapeutic amounts of the active pharmaceutical ingredient (API) over extended periods. The sustained release capabilities of PLGA microspheres for this compound have been shown to extend over several weeks, with release durations potentially ranging from 40 days to over 200 days, depending on the specific composition and inherent viscosity of the PLGA polymer used arvojournals.orggoogle.comgoogle.com. Furthermore, these microsphere formulations have been engineered to be syringable, allowing administration through fine-gauge needles (e.g., 27-gauge or smaller), which is important for ocular injections google.com.

Table 1: Key Characteristics of this compound PLGA Microsphere Formulations

CharacteristicTypical FindingsSource
Particle MorphologyWell-defined, smooth surface, monolithic internal arvojournals.org
Encapsulation Efficiency≥95% arvojournals.orggoogle.com
Drug Loading12-15 wt% arvojournals.org
Sustained Release DurationSeveral weeks (40 to >200 days depending on PLGA) arvojournals.orggoogle.com

Novel Oil/Water Single Emulsion Solvent Evaporation/Extraction Techniques

The manufacturing of this compound-loaded microspheres often employs a novel oil/water (O/W) single emulsion solvent evaporation/extraction technique arvojournals.orggoogle.com. This method involves dissolving pegaptanib and PLGA in a volatile organic solvent, such as methylene (B1212753) chloride, to form an oil phase. This organic phase is then emulsified with an aqueous phase containing a stabilizer. Following the formation of the emulsion, the organic solvent is removed through evaporation or extraction, leading to the precipitation and hardening of the polymer, thereby forming the microparticles arvojournals.orggoogle.comresearchgate.net.

While the single emulsion solvent evaporation method is traditionally more effective for encapsulating hydrophobic drugs, it has been successfully adapted and modified for hydrophilic compounds like this compound, a large pegylated oligonucleotide researchgate.net. The hardened microparticles produced by this technique can be sieved to obtain a desired size range, for instance, microparticles smaller than 45 μm google.com. This controlled fabrication process is vital for achieving the desired particle size distribution and drug release profile.

Controlled and Sustained Release Mechanisms in In Vitro and Animal Models

The efficacy of this compound sustained-release formulations is rigorously assessed through both in vitro release kinetics and in vivo performance in animal ocular models.

In Vitro Release Kinetics and Burst Release Characteristics

In vitro release studies are typically conducted in phosphate-buffered saline (PBS) at physiological pH (7.4), often supplemented with surfactants like Tween-20 (0.02%) and sodium azide (B81097) (0.05%) to mimic physiological conditions and prevent microbial growth arvojournals.orggoogle.comgoogle.com. These experiments are crucial for characterizing the drug release profiles from the polymeric microspheres.

Research findings consistently show that this compound microsphere formulations exhibit a limited initial burst release, typically less than 10% of the encapsulated drug within the first 24 hours arvojournals.orggoogle.comgoogle.com. This low burst release is highly desirable as it minimizes the risk of a sudden high concentration of the drug, which could lead to unwanted effects, while ensuring a steady therapeutic level. Following this initial phase, the formulations demonstrate a polymer-controlled sustained release, extending over several weeks arvojournals.org. The duration of this sustained release can be precisely controlled by adjusting the composition and inherent viscosity of the PLGA polymer, with reported ranges from 40 days to over 200 days google.comgoogle.com. In vitro dissolution data further confirm the controlled release kinetics achieved with these pegaptanib-PLGA microspheres google.com.

Table 2: In Vitro Release Characteristics of this compound Microspheres

CharacteristicFindingSource
Initial Burst Release<10% in the first 24 hours arvojournals.orggoogle.com
Sustained Release PhasePolymer-controlled, extending over several weeks (40 to >200 days) arvojournals.orggoogle.com
Release MediumPBS (pH 7.4) with 0.02% Tween-20 and 0.05% sodium azide arvojournals.orggoogle.com

Sustained Levels in Animal Ocular Models (e.g., New Zealand Rabbits)

The in vivo performance of this compound sustained-release microspheres is frequently evaluated in animal ocular models, with New Zealand rabbits being a commonly utilized species due to their physiological similarities to the human eye in certain aspects arvojournals.orggoogle.comgoogle.com. These studies typically involve intravitreous injection of the microsphere formulations.

Results from these animal models have demonstrated that intravitreous injection of this compound microspheres leads to sustained levels of the drug within the ocular environment over several weeks arvojournals.orgnih.govresearchgate.net. The in vivo duration of release is monitored by assessing blood plasma concentrations of pegaptanib after bilateral intravitreous dosing google.comgoogle.com. It has been observed that the plasma pharmacokinetics of pegaptanib reflect its in vivo release from the sustained-release formulation, as the elimination from the eye into the systemic circulation is considered the rate-limiting step google.com. Preclinical studies in rabbits have estimated the terminal half-life of pegaptanib in the vitreous to be approximately 83 hours entokey.com. While intraocular delivery is effective, topical instillation of this compound has shown no inhibitory effect on corneal neovascularization in a rabbit model, highlighting the necessity of direct intraocular delivery for achieving therapeutic levels within the eye nih.gov.

Stability and Degradation Studies in Formulation Development

Stability and degradation studies are integral to the development of robust this compound formulations, ensuring the integrity and efficacy of the drug over its shelf-life and during its release from the delivery system.

HPLC analysis conducted during the microsphere fabrication process has indicated no significant degradation of the pegaptanib API, suggesting that the manufacturing conditions are compatible with the drug's stability arvojournals.org. This compound serves as a valuable model molecule for investigating the stability and degradation pathways of oligonucleotide-based therapeutics . Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry are routinely employed to assess the integrity of pegaptanib in various biological matrices, including serum and ocular fluids openaccessjournals.com. A thorough understanding of these breakdown processes is paramount for optimizing formulation techniques to enhance both the stability and shelf-life of oligonucleotide therapies .

The pegylated nature of this compound, where it is conjugated to a polyethylene (B3416737) glycol (PEG) molecule, plays a crucial role in its stability and pharmacokinetic profile. This PEG conjugation is known to increase the plasma drug residence time by reducing the plasma clearance rate, potentially by decreasing renal filtration and enhancing resistance to nuclease degradation fda.govfda.gov. The oligonucleotide itself is designed with modified pyrimidine (B1678525) and purine (B94841) nucleotides (2'-fluoropyrimidines and 2'-methoxypurines) to further bolster its resistance to nuclease-mediated degradation fda.gov.

Forced degradation studies, involving chemical and physical stress testing (e.g., exposure to varying pH, temperature), are routinely performed during formulation development. These studies are essential for identifying potential degradation pathways, characterizing degradation products that might form during storage, and facilitating the development of stable formulations openaccessjournals.com. While this compound is degraded by nucleases into nucleotides across various species, the strategic modifications and formulation approaches aim to control and minimize this degradation within the therapeutic context fda.gov.

Table 3: Key Aspects of this compound Stability and Degradation

AspectFindings/TechniquesSource
API IntegrityNo degradation during microsphere fabrication arvojournals.org
Analytical MethodsHPLC, Mass Spectrometry for integrity assessment in biological matrices openaccessjournals.com
PEG Conjugation RoleIncreases plasma residence time, reduces clearance, enhances nuclease resistance fda.govfda.gov
Nucleotide Modifiers2'-fluoropyrimidines, 2'-methoxypurines for nuclease resistance fda.gov
Degradation PathwayDegraded by nucleases into nucleotides; 2'-fluorouridine found in rabbits fda.gov
Study TypeForced degradation studies to identify pathways and facilitate formulation openaccessjournals.com

In Vitro and in Vivo Pre Clinical Research Models for Studying Pegaptanib Sodium

Cellular Models for Angiogenesis and Permeability Studies

Cellular-based assays have been instrumental in elucidating the specific molecular interactions and cellular responses to pegaptanib sodium. These in vitro models offer a controlled environment to dissect the compound's effects on endothelial cells, the primary cell type involved in the formation of new blood vessels.

Endothelial Cell Proliferation Assays

Pegaptanib's inhibitory effect on the proliferation of endothelial cells has been a key area of investigation. In studies using cultured human umbilical vein endothelial cells (HUVECs), pegaptanib demonstrated a significant inhibition of cell proliferation induced by vascular endothelial growth factor 165 (VEGF165). nih.gov This inhibitory effect was comparable to that of anti-VEGF monoclonal antibodies. nih.gov Preclinical studies have established that pegaptanib inhibits the proliferative responses of endothelial cells specifically to VEGF165, with no effect on proliferation induced by VEGF121. entokey.com This selectivity is a crucial aspect of its mechanism, targeting the primary pathogenic isoform of VEGF involved in ocular neovascularization. nih.gov

Vascular Permeability Assays (e.g., Miles assay)

Increased vascular permeability is a hallmark of nAMD, leading to fluid leakage and vision loss. The Miles assay is a classic in vivo method used to assess vascular permeability. In preclinical trials utilizing the Miles assay, this compound demonstrated a potent ability to inhibit VEGF-induced vascular leakage. nih.govnih.gov In some studies, the addition of 100 nM of pegaptanib completely inhibited fluid leakage caused by VEGF administration. nih.govtandfonline.com Furthermore, a precursor to pegaptanib, t44-OMe, when modified with a 40-kDa polyethylene (B3416737) glycol moiety to create pegaptanib, inhibited VEGF-induced permeability by 83% in the Miles assay. researchgate.net These findings underscore the drug's capacity to counteract the hyperpermeability effects of VEGF.

Cellular Signaling Pathway Investigations

Pegaptanib exerts its effects by binding with high affinity and specificity to the heparin-binding domain of the VEGF165 isoform. nih.gov This binding prevents VEGF165 from interacting with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells. nih.govarvojournals.org This blockade of receptor binding, in turn, inhibits the downstream intracellular signaling cascades that mediate angiogenesis and vascular permeability. nih.gov

Investigations into these signaling pathways have revealed that pegaptanib inhibits several key events:

VEGF Binding and Receptor Activation: Pegaptanib effectively blocks the binding of VEGF165 to its receptors. nih.govnih.gov

Calcium Mobilization: It inhibits VEGF165-induced calcium mobilization within human umbilical vein endothelial cells. nih.govmedchemexpress.com

Protein Phosphorylation: The drug inhibits the VEGF165-mediated phosphorylation of VEGFR2 and phospholipase Cγ. medchemexpress.comglpbio.com

Gene Expression: Pegaptanib has been shown to inhibit the VEGF165-induced expression of tissue factor, a marker for the VEGF-A signaling pathway. arvojournals.org

Animal Models for Ocular Neovascularization Research

Animal models are critical for evaluating the efficacy and distribution of potential therapeutic agents in a setting that more closely mimics human disease. Various animal models have been employed to study the effects of this compound on ocular neovascularization.

Rodent Models of Ischemia-Induced Neovascularization

Rodent models of oxygen-induced retinopathy (OIR) and ischemia-induced neovascularization are widely used to study the processes of pathological blood vessel growth in the retina. nih.govnih.gov In a murine model of OIR, pegaptanib significantly reduced retinal neovascularization. nih.gov Specifically, it has been shown to reduce retinal neovascularization by 80% in a model for retinopathy of prematurity. nih.govtandfonline.com

Studies in rodent models have demonstrated that the rodent equivalent of human VEGF165, VEGF164, is a potent mediator of ischemia-induced neovascularization. nih.gov Intravitreal administration of pegaptanib in these models significantly reduced this pathological neovascularization while leaving physiological vascularization unimpaired. nih.gov Furthermore, pegaptanib was as effective as a broader VEGF-receptor-Fc fusion protein in suppressing ischemic ocular neovascularization in rodents. entokey.comentokey.com In a rat model of corneal angiogenesis, pegaptanib inhibited VEGF-dependent angiogenesis by 65%. nih.govnih.govtandfonline.com

Rodent Model Key Finding Reference
Murine Oxygen-Induced RetinopathySignificant reduction in retinal neovascularization nih.gov
Murine Retinopathy of Prematurity80% reduction in retinal neovascularization nih.govtandfonline.com
Rat Corneal Angiogenesis65% inhibition of VEGF-dependent angiogenesis nih.govnih.govtandfonline.com
Rodent Ischemia-Induced NeovascularizationSignificant reduction of pathological neovascularization without affecting physiological vascularization nih.gov

Non-human Primate Models for Ocular Distribution and Efficacy Studies (e.g., rhesus monkeys)

Non-human primates, particularly rhesus monkeys, provide a valuable model for studying the pharmacokinetics and efficacy of drugs intended for human ocular use due to the anatomical similarities of their eyes. nih.gov Following intravitreal administration of pegaptanib in rhesus monkeys, the aptamer was found to have a vitreous half-life of approximately 90-100 hours and remained fully active in the eye for at least 28 days. nih.gov Pharmacokinetic studies in monkeys also indicated that clearance from the eye is the rate-limiting step in its elimination. entokey.comentokey.com These studies were crucial in establishing the dosing regimen for clinical trials.

Models of Blood-Retinal Barrier Breakdown

Pre-clinical research on this compound has utilized various in vitro and in vivo models to investigate its effects on the blood-retinal barrier (BRB), a critical structure whose breakdown is implicated in diseases like diabetic retinopathy.

In vitro models have been instrumental in elucidating the molecular mechanisms of pegaptanib's action. One key model involves the use of immortalized bovine retinal endothelial cells (iBREC). researchgate.net In these cell cultures, researchers can induce conditions that mimic the pathological environment of the diabetic retina. For instance, exposure to Vascular Endothelial Growth Factor (VEGF), specifically the VEGF-165 isoform, causes the delocalization of tight junction proteins, such as occludin, from the cell membrane to the cytoplasm. researchgate.net This process is believed to be a primary contributor to the breakdown of the BRB. researchgate.net Studies have shown that when pegaptanib is added to VEGF-treated iBREC cultures, it can reverse this effect, leading to the restoration of tight junction proteins to the plasma membrane, thereby confirming its role in preserving barrier integrity at a cellular level. researchgate.net

In vivo animal models, primarily rodent models of diabetes and ischemia, have provided further evidence of pegaptanib's efficacy. In these models, intravitreal injection of pegaptanib has been shown to inhibit and even reverse the breakdown of the BRB characteristic of diabetes. nih.govresearchgate.netnih.govresearchgate.net The rodent equivalent of human VEGF-165, VEGF-164, acts as a potent mediator of both diabetes-induced BRB breakdown and ischemia-induced neovascularization. nih.govresearchgate.net Pre-clinical studies demonstrated that pegaptanib, by selectively targeting this isoform, significantly reduces pathological vascular leakage while leaving physiological vascularization, which is supported by other isoforms like VEGF-121, unimpaired. nih.govnih.govresearchgate.net These findings were crucial in establishing the therapeutic rationale for pegaptanib in managing conditions characterized by BRB compromise. nih.govresearchgate.net The temporal correlation between rising retinal VEGF-165 levels and BRB breakdown in animal models of diabetic retinopathy further supports the targeted action of pegaptanib. nih.gov

Table 1: Pre-clinical Models for Studying this compound and Blood-Retinal Barrier (BRB) Breakdown

Model Type Specific Model Key Research Focus Observed Effect of Pegaptanib Reference(s)
In Vitro Immortalized Bovine Retinal Endothelial Cells (iBREC) Effect on tight junction protein (occludin) localization after VEGF-165 exposure. Restored the localization of tight junction proteins to the plasma membrane. researchgate.net
In Vivo Rodent (Rat/Mouse) Models of Diabetes Inhibition and reversal of diabetes-induced BRB breakdown. Inhibited vascular permeability and reversed BRB breakdown. nih.govnih.govresearchgate.netentokey.com

| In Vivo | Rodent (Mouse) Models of Ischemia-induced Retinopathy | Inhibition of pathological retinal neovascularization. | Significantly reduced pathological neovascularization without affecting normal vasculature. | nih.govresearchgate.net |

Application in Non-ocular Pre-clinical Disease Models

Beyond its ocular applications, the mechanism of action of this compound has prompted its investigation in other disease contexts, particularly those driven by angiogenesis.

Research in Tumor Angiogenesis Models (e.g., rhabdomyosarcoma)

Pegaptanib's anti-angiogenic properties have been evaluated in pre-clinical cancer models. A notable example is its testing in a human A673 rhabdomyosarcoma nude mouse xenograft model. nih.govfda.gov Rhabdomyosarcoma is a type of cancer with low levels of connective tissue stroma. northwestern.edu In these in vivo studies, the systemic administration of EYE001, the aptamer that would become pegaptanib, demonstrated significant anti-tumor efficacy. nih.govmdpi.com The primary mechanism for this effect is the inhibition of tumor angiogenesis, a process critical for tumor growth and metastasis, by blocking the action of VEGF-165. nih.govmdpi.com Research findings reported that treatment with the pegaptanib aptamer resulted in a substantial inhibition of tumor growth, with reductions in tumor volume reported to be as high as 74% to 76% relative to controls. mdpi.comtandfonline.comnih.gov

Table 2: Research Findings of this compound in a Rhabdomyosarcoma Model

Model Compound Tested Key Finding Reported Efficacy Reference(s)

Exploration of Novel Molecular Targets (e.g., Neuropilin 1 for SARS-CoV-2 related research)

Research has identified Neuropilin-1 (NRP1) as a molecule that interacts with pegaptanib's primary target, VEGF-165. arvojournals.org NRP1 is a co-receptor that enhances VEGF-165 signaling by binding to its heparin-binding domain, the same domain targeted by pegaptanib. arvojournals.orgnih.gov By binding to this site, pegaptanib effectively inhibits the NRP1-mediated amplification of VEGF signaling, which contributes to its anti-angiogenic effects. arvojournals.orgresearchgate.net

More recently, NRP1 has gained attention for its role as a potential host cell co-receptor for the entry of SARS-CoV-2, the virus that causes COVID-19. nih.govpatsnap.comptglab.com Studies have shown that NRP1, which is abundantly expressed in tissues like the respiratory and olfactory systems, can bind to the furin-cleaved spike protein of the virus, potentiating its entry into host cells. ptglab.commedchemexpress.cn This has led to the hypothesis that blocking NRP1 could be a therapeutic strategy against COVID-19. nih.gov In this context, specific inhibitors of the NRP1 antigen have been suggested as potential aids in treating patients with certain cancers who are also infected with SARS-CoV-2, especially tumors with high NRP1 expression like lung and genitourinary cancers. nih.govpatsnap.com Pegaptanib has been explicitly mentioned as one such specific inhibitor of the NRP1 antigen, highlighting a novel, albeit exploratory, therapeutic avenue for the compound. nih.govpatsnap.com

Emerging Research Directions and Future Prospects of Pegaptanib Sodium Studies

Integration with Advanced Aptamer Technologies

The foundation of pegaptanib's success lies in aptamer technology, which continues to advance, offering new avenues to enhance the properties of oligonucleotide-based therapeutics.

The development of pegaptanib was made possible by the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. wikipedia.orgentokey.com This technique is used to isolate specific DNA or RNA sequences (aptamers) that bind to a particular target with high affinity. nih.gov Traditional SELEX, however, can be time-consuming and laborious. nih.gov Consequently, numerous innovative SELEX variants have been developed to improve the efficiency of aptamer selection and to obtain aptamers with enhanced characteristics. nih.govresearcher.life

These next-generation SELEX platforms include methods designed to overcome the limitations of the original process, such as susceptibility to nuclease degradation. researcher.life Advanced methodologies aim to enhance aptamer stability, reduce renal filtration, and broaden their target range, thereby expanding their utility in diagnostics and therapeutics. researcher.life Some of these advanced SELEX variants include:

Cell-SELEX: This method uses whole living cells as targets to generate aptamers against cell-surface biomarkers in their native conformation. nih.govnih.gov This is particularly useful for identifying aptamers that can differentiate between diseased and healthy cells. aptamergroup.com

Capillary Electrophoresis-SELEX (CE-SELEX): This technique utilizes electrophoretic mobility to separate target-aptamer complexes from unbound oligonucleotides, often resulting in the selection of high-affinity aptamers in fewer rounds. nih.govnih.gov

Microfluidic-SELEX: This approach integrates the SELEX process onto a microfluidic chip, allowing for automation, reduced sample consumption, and faster selection cycles. researcher.life

FluMag-SELEX: This method combines fluorescently labeled aptamers with magnetic beads for efficient separation and monitoring of the selection process. nih.govnih.gov

These enhanced SELEX methods are pivotal in discovering new aptamers with improved binding affinity and specificity, which could be applied to develop next-generation aptamer therapeutics inspired by the principles of pegaptanib. researcher.life

A significant challenge for RNA-based aptamers like pegaptanib is their susceptibility to degradation by nucleases in the body. nih.gov To address this, various chemical modification strategies are employed to enhance their stability and in vivo half-life. The chemical modifications used in pegaptanib, such as 2'-fluoro pyrimidines and 2'-O-methyl purines, are now widely applied to other aptamers in development. nih.govnih.gov

An innovative approach to confer nuclease resistance is the development of Spiegelmers. Spiegelmers are L-ribonucleic acid aptamers, which are the mirror images of natural D-ribonucleic acids. Since nucleases are stereospecific for D-oligonucleotides, Spiegelmers are highly resistant to enzymatic degradation while retaining their target binding affinity. nih.gov This technology offers a promising strategy for developing more durable aptamer-based therapeutics.

Further strategies to improve nuclease resistance and bioavailability include:

PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) to the aptamer, as was done with pegaptanib, increases its hydrodynamic size, which in turn extends its plasma half-life and enhances nuclease resistance. aptamergroup.comnih.gov

Backbone Modifications: Alterations to the phosphodiester backbone of the oligonucleotide can prevent nuclease recognition and cleavage. semanticscholar.org

3' End Capping: Adding an inverted nucleotide at the 3' end, a modification also present in pegaptanib, can block exonuclease activity. nih.govaptamergroup.com

Table 1: Strategies for Enhancing Aptamer Properties

StrategyDescriptionAdvantage(s)
SELEX Variants Advanced methods like Cell-SELEX and CE-SELEX for aptamer selection. nih.govnih.govImproved selection efficiency, higher affinity, and specificity. researcher.life
Spiegelmers L-ribonucleic acid aptamers (mirror images of natural RNA). nih.govHigh resistance to nuclease degradation. nih.gov
PEGylation Covalent attachment of polyethylene glycol. nih.govIncreased half-life, enhanced stability. nih.gov
Chemical Modifications Modifications at the 2' position of the ribose sugar (e.g., -F, -OCH3). nih.govIncreased nuclease resistance. nih.gov

Exploration of Novel Molecular Targets Beyond VEGF-A for Research Applications

The success of pegaptanib in targeting the VEGF-A 165 isoform has paved the way for the development of aptamers against a wide array of other molecular targets involved in various diseases. nih.govwikipedia.org The versatility of aptamer technology allows for the generation of high-affinity ligands for proteins, small molecules, and even complex cellular structures. nih.govnih.gov

Neuropilin 1 (NRP1) has emerged as a significant target in cancer research. nih.gov NRP1 is a co-receptor for VEGF-A and is involved in tumor angiogenesis, proliferation, and migration. nih.govmdpi.com High expression of NRP1 is often associated with a poor prognosis in several cancers, including non-small cell lung cancer. mdpi.comnih.gov Developing aptamers that can specifically block the interaction of VEGF with NRP1 or interfere with other NRP1-mediated signaling pathways represents a promising anti-tumor strategy. nih.govnih.gov Preclinical studies have shown that targeting NRP1 can suppress tumorigenesis and cancer invasion. nih.govresearchgate.net

Beyond NRP1, aptamers are being investigated for their potential to target other cancer-related molecules, such as:

Nucleolin: A protein overexpressed in cancer cells that is a target for the aptamer AS1411. neoaptamers.com

Chemokine receptor CXCL12: Targeted by the aptamer NOX-A12 for potential use in treating multiple myeloma and chronic lymphocytic leukemia. neoaptamers.com

The ability to generate aptamers against specific cell surface receptors makes them valuable tools for cancer research and the development of targeted therapies. researcher.life

Aptamers are increasingly being recognized as superior alternatives to antibodies for biomarker discovery and detection. basepairbio.comcreative-biolabs.com Their advantages include faster and less expensive development, high batch-to-batch reproducibility, and the ability to be selected against toxic or non-immunogenic targets. nih.govbasepairbio.com These properties make aptamers ideal for a range of diagnostic applications. frontiersin.orgmdpi.com

Aptamer-based biosensors (aptasensors) are being developed for the early and sensitive detection of disease biomarkers in various sample types, including blood and urine. basepairbio.commdpi.com These sensors can be designed using different detection methods, such as electrochemical, fluorescent, or colorimetric assays. mdpi.com For instance, aptamers have been successfully used to detect cardiac biomarkers and to differentiate between tumor and normal tissue in immunohistochemistry. basepairbio.com The use of Cell-SELEX allows for the discovery of novel biomarkers on the surface of cancer cells without prior knowledge of the target molecule. aptamergroup.combasepairbio.com

Table 2: Applications of Aptamers in Diagnostics

Application AreaDescriptionKey Advantages of Aptamers
Biomarker Discovery Identifying new molecular indicators of disease using methods like Cell-SELEX. aptamergroup.comcreative-biolabs.comCan target unknown cell surface molecules; faster discovery process. basepairbio.com
In Vitro Diagnostics Use in assays (e.g., IHC, IF) to detect biomarkers in tissue samples. basepairbio.comHigh specificity and stability; can differentiate between similar molecules. basepairbio.com
Biosensors (Aptasensors) Development of point-of-care tests for rapid disease diagnosis. basepairbio.commdpi.comSmall size, stability, ease of modification for sensor integration. basepairbio.com

Synergistic Research with Other Therapeutic Modalities (Pre-clinical Focus)

In preclinical research, there is growing interest in exploring the synergistic potential of pegaptanib and other aptamers in combination with different therapeutic modalities. The rationale behind combination therapy is to target multiple pathways involved in a disease process, which may lead to enhanced efficacy. semanticscholar.org

Preclinical studies and early clinical experience have suggested that combining pegaptanib with other treatments could yield better outcomes. For example, in the context of neovascular age-related macular degeneration (AMD), pegaptanib has been investigated in combination with photodynamic therapy (PDT). nih.gov These studies indicated that the combination could improve visual acuity more than either therapy alone. nih.gov

Another area of investigation is the sequential use of a pan-VEGF inhibitor followed by a selective inhibitor like pegaptanib for maintenance therapy. semanticscholar.orgnih.gov This approach aims to leverage the broader initial effect of a non-selective agent while potentially offering a better long-term safety profile with a selective agent. nih.gov Preclinical models are essential for optimizing such combination strategies and understanding the underlying mechanisms of synergy. While a pilot study combining bevacizumab with pegaptanib did not show superior efficacy over bevacizumab monotherapy, the concept of combining different anti-VEGF agents continues to be an area of research interest. mdpi.com

The development of aptamer-drug conjugates (ApDCs) also represents a promising synergistic approach, where an aptamer is used to deliver a cytotoxic agent or another therapeutic molecule specifically to target cells. This strategy combines the targeting ability of the aptamer with the therapeutic effect of the conjugated drug.

Development of Research Tools and Diagnostic Probes Based on Pegaptanib Aptamer

The specificity of the pegaptanib aptamer for VEGF-A165 makes it a valuable tool for the development of novel diagnostic and research applications.

There is growing interest in using aptamers, including the anti-VEGF aptamer, to develop imaging agents and biosensors for the detection and monitoring of diseases characterized by angiogenesis. researchgate.net The pegaptanib aptamer can be labeled with fluorescent dyes, quantum dots, or radionuclides to create probes for in vivo imaging of VEGF-A165 expression. These imaging agents could potentially be used for early diagnosis, staging of diseases, and monitoring response to therapy.

In the field of biosensors, the pegaptanib aptamer can be immobilized on the surface of a transducer (e.g., an electrode, optical fiber) to create a highly sensitive and selective sensor for the quantification of VEGF-A165 in biological samples. researchgate.net Such aptasensors could provide a rapid and cost-effective alternative to traditional immunoassays for measuring VEGF-A165 levels in research and potentially in clinical diagnostics. A time-resolved chemiluminescence enzyme-linked aptamer assay has been developed for the simultaneous detection of CEA and VEGF in serum samples, showcasing the potential of VEGF aptamers in diagnostic assays. ribocentre.org

The pegaptanib aptamer serves as a highly specific reagent for studying the biological functions of the VEGF-A165 isoform in various research settings. Its ability to selectively block the activity of VEGF-A165 allows researchers to dissect the specific roles of this isoform in angiogenesis, vascular permeability, and inflammation, without affecting other VEGF-A isoforms like VEGF-A121. entokey.comentokey.com

In vitro, the pegaptanib aptamer can be used in cell culture experiments to investigate the signaling pathways activated by VEGF-A165. nih.goventokey.com For instance, it has been used to demonstrate that VEGF-A165 induces the delocalization of the tight junction protein occludin in retinal endothelial cells, an effect that is reversed by pegaptanib. In vivo, it can be administered in animal models of disease to study the contribution of VEGF-A165 to pathology. nih.gov Furthermore, the pegaptanib aptamer can be used in biochemical assays, such as affinity pull-down experiments, to isolate and identify binding partners of VEGF-A165. A modified filter binding assay has been used to determine the binding affinities of the VEGF RNA aptamer. arvojournals.org

Challenges and Opportunities in Advancing Pegaptanib Sodium as a Research Platform

While the pegaptanib aptamer holds significant promise as a research platform, there are challenges to overcome to fully realize its potential.

A major challenge for the use of oligonucleotide-based molecules like pegaptanib in diverse research environments is their susceptibility to degradation by nucleases present in biological fluids. nih.goviipseries.org The chemical modifications incorporated into the pegaptanib molecule, including 2'-fluoro-modified pyrimidines and 2'-O-methylated purines, were specifically designed to enhance its resistance to nuclease degradation. semanticscholar.org The addition of a 3'-inverted deoxythymidine cap further protects it from exonuclease attack. semanticscholar.org

The conjugation of two 40 kDa polyethylene glycol (PEG) moieties not only increases its hydrodynamic size to reduce renal clearance but also provides a steric shield that further protects the aptamer from nuclease activity. semanticscholar.org These modifications have been shown to confer stability in human plasma for over 18 hours. ribocentre.org

However, the stability of pegaptanib can vary in different biological matrices and research environments. For in vivo studies outside the relatively isolated environment of the eye, or for ex vivo assays with complex biological samples, further optimization of its stability may be required. Research is ongoing to develop novel chemical modifications and delivery systems, such as encapsulation in nanoparticles, to further enhance the biostability of aptamers like pegaptanib, thereby expanding their utility as robust research tools and therapeutic agents. nih.goviipseries.org

Streamlining Research-Scale Synthesis and Purification Processes

The advancement of research involving this compound and similar aptamers hinges on efficient and reliable methods for their synthesis and purification at a laboratory scale. The fundamental process for producing pegaptanib, a modified RNA aptamer, is chemical solid-phase oligonucleotide synthesis. biosyn.comresearchgate.net This technique allows for the sequential addition of nucleotides on a solid support, enabling the precise construction of the desired RNA sequence. researchgate.net

The synthesis of pegaptanib incorporates specific chemical modifications to enhance its stability and in vivo performance. These include the substitution of 2'-hydroxyl groups with 2'-fluoro groups on pyrimidine (B1678525) bases and 2'-O-methyl groups on purine (B94841) bases. biosearchtech.com These modifications protect the aptamer from degradation by nucleases. biosearchtech.com Furthermore, a 3'-inverted deoxythymidine cap is added to block exonuclease activity. biosearchtech.com The final step in the synthesis is the conjugation of a 40-kDa polyethylene glycol (PEG) moiety to the 5' end, which improves the pharmacokinetic properties of the aptamer. biosearchtech.comentokey.com

Following synthesis, purification is a critical step to remove impurities, such as truncated sequences (shortmers) and sequences with failed modifications. atdbio.com High-performance liquid chromatography (HPLC) is the primary method employed for the purification of oligonucleotides like pegaptanib. atdbio.comnih.gov The two most common HPLC techniques used are Reversed-Phase HPLC (RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC). nih.govoligofastx.com

RP-HPLC separates oligonucleotides based on their hydrophobicity, which is particularly useful for separating full-length products from shorter, truncated sequences. oligofastx.com AEX-HPLC, on the other hand, separates molecules based on their net negative charge, which is proportional to the length of the oligonucleotide chain. bio-works.comymcamerica.com This method is highly effective at resolving full-length aptamers from shorter fragments. bio-works.com A combination of these chromatographic methods is often employed to achieve the high purity required for research and therapeutic applications. bio-works.com

Table 1: Comparison of Primary HPLC Purification Methods for Pegaptanib Aptamer

Purification MethodPrinciple of SeparationKey AdvantagesPrimary Impurities Removed
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution for modified and unmodified oligonucleotides.Truncated sequences (shortmers).
Anion-Exchange HPLC (AEX-HPLC) Net Negative Charge (Length)Excellent for separating oligonucleotides of different lengths.Incomplete or erroneous sequences (e.g., N-1 deletions).

Expanding the Applicability of Pegaptanib Aptamer Beyond its Original Context

While this compound was initially approved for the treatment of neovascular (wet) age-related macular degeneration (AMD), its mechanism of action—the targeted inhibition of the VEGF₁₆₅ isoform—has prompted research into its utility for a broader range of pathological conditions characterized by angiogenesis. wikipedia.orgmedlineplus.gov

Ophthalmology: Beyond AMD, significant research has explored the use of pegaptanib in other ocular neovascular diseases. Studies have demonstrated its potential in treating diabetic macular edema (DME) and proliferative diabetic retinopathy (PDR), conditions that are major causes of vision loss in diabetic patients. nih.govarvojournals.orgophthalmologytimes.comarvojournals.orgnih.goventokey.com Research has also been conducted on its application in managing macular edema secondary to retinal vein occlusions. entokey.com Another area of investigation within ophthalmology is its use as an adjunct in glaucoma filtration surgery to modulate wound healing and prevent fibrosis. nih.gov

Systemic Diseases and Oncology: The anti-angiogenic properties of pegaptanib have led to investigations into its potential for treating systemic diseases with a vascular component. One such area is Von Hippel-Lindau (VHL) disease, a genetic disorder that causes the growth of tumors in various parts of the body, including the eye. nih.govdrugbank.commdanderson.org

The most significant expansion of research beyond ophthalmology is in the field of oncology. nih.gov Since tumor growth and metastasis are highly dependent on angiogenesis, inhibiting VEGF is a key therapeutic strategy. nih.gov Preclinical studies have explored the use of the pegaptanib aptamer to inhibit tumor-associated blood vessel formation. nih.govnih.gov To enhance its anti-tumor efficacy, researchers are exploring novel delivery systems. One promising approach involves loading pegaptanib onto tetrahedral DNA nanostructures, which has been shown to improve its stability and anti-tumor activity in preclinical models. nih.gov These studies suggest a potential future role for the pegaptanib aptamer, or derivatives thereof, in cancer therapy. neoaptamers.comresearchgate.netresearchgate.net

Table 2: Research on Expanded Applications of the Pegaptanib Aptamer

Therapeutic AreaConditionResearch Findings
Ophthalmology Diabetic Macular Edema (DME)Studies have shown that pegaptanib can lead to improvements in visual acuity and reductions in retinal thickness. ophthalmologytimes.comnih.gov
Ophthalmology Proliferative Diabetic Retinopathy (PDR)Research indicates that pegaptanib can induce the regression of neovascularization. arvojournals.orgarvojournals.org
Ophthalmology Glaucoma Filtration SurgeryInvestigated for its potential to reduce postoperative scarring and improve surgical outcomes. nih.gov
Systemic Disease Von Hippel-Lindau (VHL) DiseasePilot studies suggest it may decrease retinal thickening and reduce hard exudates in some patients with VHL-associated angiomas. nih.gov
Oncology Various Cancers (preclinical)Shown to inhibit tumor growth in animal models by blocking VEGF-associated angiogenesis. nih.govnih.gov

Q & A

Q. What experimental design considerations are critical when evaluating Pegaptanib sodium’s efficacy in neovascular AMD?

Methodological guidance:

  • Use randomized, double-masked trials with active or sham controls to minimize bias (e.g., phase 3 trials comparing this compound monotherapy vs. combination therapies like photodynamic therapy (PDT)) .
  • Primary endpoints should include standardized metrics such as mean change in visual acuity (letters gained/lost) and proportion of patients retaining ≥15 letters from baseline .
  • Stratify cohorts by lesion subtype (e.g., predominantly classic vs. occult choroidal neovascularization) to account for differential treatment responses .

Q. How do researchers address variability in pharmacokinetic data for intravitreal this compound?

Methodological guidance:

  • Employ high-sensitivity assays (e.g., liquid chromatography-tandem mass spectrometry) to quantify drug levels in vitreous humor and plasma .
  • Standardize injection protocols (e.g., 0.3 mg dose every 6 weeks) and track cumulative exposure to correlate with efficacy/safety outcomes .

Advanced Research Questions

Q. How can conflicting efficacy data between clinical trials and real-world studies (e.g., VISION trial vs. Moorfields cohort) be reconciled?

Methodological guidance:

  • Conduct meta-analyses adjusting for differences in patient demographics (e.g., baseline visual acuity, lesion size) and retreatment criteria (e.g., pro re nata vs. fixed dosing) .
  • Use propensity score matching to control for confounding variables in retrospective cohorts .
  • Publish raw datasets in appendices to enable independent validation of statistical models .

Q. What methodological frameworks are suitable for assessing long-term safety of this compound in diabetic patients with AMD?

Methodological guidance:

  • Design retrospective analyses pooling data from multiple trials, stratifying by comorbidities (e.g., diabetes mellitus) to evaluate systemic adverse events (e.g., cardiovascular incidents) .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions on drug safety in high-risk populations .

Q. How should researchers optimize combination therapy trials (e.g., this compound + PDT) to address additive efficacy versus toxicity?

Methodological guidance:

  • Use factorial designs to isolate individual treatment effects and interactions .
  • Predefine stopping rules for toxicity (e.g., endophthalmitis incidence >1%) and include interim analyses for early efficacy assessment .

Q. What strategies resolve discrepancies in cost-effectiveness models based on this compound trials?

Methodological guidance:

  • Incorporate real-world adherence rates and retreatment frequencies into Markov models .
  • Compare quality-adjusted life years (QALYs) across anti-VEGF agents using standardized visual acuity-to-utility mappings .

Data Analysis & Reporting

Q. How should researchers handle missing data in long-term this compound studies?

Methodological guidance:

  • Apply multiple imputation techniques with sensitivity analyses to assess robustness .
  • Report attrition rates and reasons for discontinuation in CONSORT-compliant flow diagrams .

Q. What statistical methods are recommended for analyzing non-linear visual acuity outcomes in this compound trials?

Methodological guidance:

  • Use mixed-effects models to account for repeated measurements and inter-patient variability .
  • Apply bootstrapping to estimate confidence intervals for non-normally distributed data .

Experimental Replication & Validation

Q. How can independent labs validate this compound’s VEGF-binding affinity claims?

Methodological guidance:

  • Reproduce surface plasmon resonance (SPR) assays under standardized buffer conditions and report dissociation constants (KD) with error margins .
  • Share protocols via open-access platforms (e.g., Protocols.io ) to enhance reproducibility .

Q. What criteria define clinically meaningful endpoints in this compound trials for diabetic macular edema (DME)?

Methodological guidance:

  • Adopt DRCR.net standards: ≥5-letter gain in ETDRS visual acuity or ≥20% reduction in central subfield thickness on OCT .
  • Include patient-reported outcomes (e.g., NEI-VFQ-25) to capture functional vision improvements .

Contradictions & Knowledge Gaps

Q. Why do phase 2 trial outcomes for this compound in CRVO show variability compared to phase 3 AMD data?

Methodological guidance:

  • Conduct post hoc analyses to explore disease-specific VEGF isoform expression profiles (e.g., VEGF165 dominance in AMD vs. CRVO) .
  • Use adaptive trial designs to adjust dosing regimens based on early biomarker responses .

Q. How can researchers address the lack of long-term (>2 years) safety data for this compound?

Methodological guidance:

  • Establish registries to track real-world outcomes post-trial, including rare adverse events (e.g., retinal atrophy) .
  • Collaborate with regulatory agencies to mandate extended follow-up in future trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.